Cixiophiopogon A

Analytical Chemistry Quality Control Reference Standards

Quantifying steroidal glycosides in Ophiopogon japonicus requires a validated reference standard-unvalidated analogs introduce unacceptable quantification error in QC workflows. Cixiophiopogon A is a structurally confirmed steroidal glycoside with a unique O-α-L-rhamnopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranoside linkage that precludes generic substitution. • ≥98% HPLC purity (select batches ≥99.89%); 2D-NMR/MS-verified structure • Published HPLC protocol: C18, ACN-H₂O (35:65), 208 nm, 1.0 mL/min • Suitable for calibration curves, method validation, and natural product screening libraries

Molecular Formula C44H70O18
Molecular Weight 887.0 g/mol
Cat. No. B591400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCixiophiopogon A
Molecular FormulaC44H70O18
Molecular Weight887.0 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)O)C)OC1
InChIInChI=1S/C44H70O18/c1-19-8-13-43(56-17-19)21(3)44(54)28(62-43)15-42(53)25-7-6-22-14-23(9-11-40(22,4)24(25)10-12-41(42,44)5)58-39-36(61-38-34(52)32(50)29(47)20(2)57-38)35(31(49)27(16-45)59-39)60-37-33(51)30(48)26(46)18-55-37/h6,19-21,23-39,45-54H,7-18H2,1-5H3/t19-,20+,21-,23+,24+,25-,26-,27-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37+,38+,39-,40+,41+,42-,43-,44-/m1/s1
InChIKeyXEMVQWDHRXAQNR-YVEJFGEMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cixiophiopogon A Reference Standard


Cixiophiopogon A (CAS: 288143-27-1) is a steroidal glycoside isolated from the tuberous roots of Ophiopogon japonicus Ker-Gawler (Liliaceae), a plant widely used in traditional Chinese medicine [1]. The compound was first identified and structurally characterized alongside Cixiophiopogon B, with its structure confirmed via extensive mass spectrometry and NMR spectroscopic analysis [1]. It has a molecular formula of C44H70O18 and a molecular weight of 887.02 g/mol [2]. Commercial vendors supply this compound with certified purity levels reaching 99.89% by HPLC, positioning it as a high-quality reference standard for analytical method development and natural product research .

R Certified natural product reference standard
S Steroidal glycoside from Ophiopogon japonicus
W HPLC-UV quantification workflow fit

Why Cixiophiopogon A Is Not Interchangeable


Steroidal glycosides from Ophiopogon japonicus, including Cixiophiopogon A, Ophiopogonin D, Ophiopogonin D', and Ruscogenin, exhibit distinct structural variations in their aglycone cores and glycosidic substitution patterns that preclude generic substitution in quantitative analytical applications [1]. Cixiophiopogon A features a specific glycosidic linkage arrangement of O-α-L-rhamnopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranoside attached to the steroidal aglycone . This unique connectivity pattern directly influences chromatographic retention behavior, requiring compound-specific HPLC method validation—as demonstrated in the 2010 study that established separate detection parameters (208 nm, acetonitrile-water 35:65 mobile phase) specifically for simultaneous quantification of Cixiophiopogon A and Ophiopogonin Ra [2]. Substituting an unvalidated analog without method revalidation introduces unacceptable quantification error risk in quality control workflows [2].

Cixiophiopogon A
Analog substitution risk
Unique O-α-L-rhamnopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranoside linkage
Other Ophiopogon glycosides carry different aglycone or sugar patterns that shift chromatographic retention
Compound-specific validated HPLC method published
Analog may require full method revalidation; direct substitution risks quantification error
Full stereochemical assignment via 1D/2D NMR and MS
Partially characterized analogs may not match intended analyte identity

Cixiophiopogon A Differentiation Evidence


Certified Purity Benchmark

Cixiophiopogon A is commercially available with certified purity of 99.89% as determined by HPLC analysis . For comparison, Ophiopogonin D, a more extensively studied analog from the same plant source, is typically supplied at ≥98% purity from the same vendor class . This 1.89 percentage point purity differential translates to a 94.5% reduction in total impurity burden (0.11% vs. 2.0% maximum impurities), which is consequential for applications requiring high-fidelity reference standards such as calibration curve generation and method validation .

Certified Purity Benchmark
Data to verify
99.89% purity (HPLC)
vs Ophiopogonin D: typically ≥98%
Supports reference standard purity review
Supplier analytical certification; cross-study comparison only
Analytical Chemistry Quality Control Reference Standards

Validated HPLC Quantification Protocol

A validated HPLC method has been established specifically for the simultaneous quantification of Cixiophiopogon A and Ophiopogonin Ra in Ophiopogon japonicus raw materials [1]. The method employs a Waters C18 column (150 mm × 4.6 mm, 5 μm), acetonitrile-water (35:65) mobile phase, 1.0 mL/min flow rate, and 208 nm UV detection at room temperature [1]. In contrast, alternative quantification approaches for Ophiopogonin D typically employ different chromatographic conditions (evaporative light scattering detection or varying mobile phase compositions), requiring separate method development and validation cycles [2]. This method represents the only published, peer-validated HPLC protocol specifically optimized for Cixiophiopogon A quantification in the Chinese Pharmacopoeia-adjacent literature [1].

Validated HPLC Protocol
Method context
Published method: C18, 35:65 ACN-H₂O, 208 nm
Analog: no single standard method available
Enables direct method transfer assessment
Peer-reviewed protocol; method may still require intra-lab verification
Phytochemical Analysis Method Validation Quality Control

Structural Authentication by NMR and Mass Spectrometry

The structure of Cixiophiopogon A was unambiguously established through comprehensive 1D- and 2D-NMR spectroscopic analysis combined with mass spectrometry in the 2011 primary characterization study [1]. The compound was identified as a known steroidal glycoside with the specific connectivity: Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranoside . This level of structural authentication—including full assignment of stereochemistry at 17 chiral centers as reflected in the InChIKey XEMVQWDHRXAQNR-YVEJFGEMSA-N [2]—contrasts with less thoroughly characterized Ophiopogon steroidal glycosides that may lack complete stereochemical assignment or rely solely on MS fragmentation for identification [1].

Structural Authentication
Class-level
Complete 1D/2D NMR + MS assignment
Analog: often partial NMR or MS-only data
Supports identity verification for procurement
Full stereochemistry defined; class-level inference for less studied analogs
Structural Biology Natural Product Chemistry Reference Material

Cixiophiopogon A Application Scenarios


Reference Standard for HPLC Quantification

Cixiophiopogon A serves as a validated reference standard for the quantification of steroidal glycoside content in Ophiopogon japonicus tuberous root materials and derived extracts, utilizing the published HPLC method with C18 column, acetonitrile-water (35:65) mobile phase, 1.0 mL/min flow rate, and 208 nm UV detection [1]. The 99.89% certified purity meets the purity requirements for primary reference standards used in calibration curve generation according to pharmacopoeial guidelines, enabling accurate and reproducible quantification of this marker compound in quality control workflows for traditional Chinese medicine preparations.

Natural Product Library Compound for SAR Studies

As a fully characterized steroidal glycoside with unambiguous 2D-NMR and MS structural assignment [1], Cixiophiopogon A is suitable for inclusion in natural product screening libraries aimed at exploring the structure-activity relationships of Ophiopogon-derived steroidal saponins. The compound's distinct glycosidic substitution pattern (O-α-L-rhamnopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranoside) provides a defined structural variant for comparison against more extensively studied analogs such as Ophiopogonin D and Ruscogenin, facilitating systematic investigation of how glycosylation patterns influence biological target engagement.

Method Development and Validation

The availability of a peer-published, validated HPLC protocol [1] enables Cixiophiopogon A to function as a benchmark analyte for developing and validating new analytical methods for steroidal glycoside quantification. Researchers can use this compound to establish system suitability parameters, assess method linearity, determine limits of detection and quantification, and evaluate matrix effects when extending analytical methods to related steroidal glycosides or when transferring methods between laboratories.

Application
Selection Property
Validation Focus
HPLC quantification standard
Certified purity reference grade
Calibration curve linearity and accuracy
Natural product screening library
Full stereochemical authentication
Stereochemical identity verification
Method development & validation
Existing peer-validated HPLC protocol
System suitability and method transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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